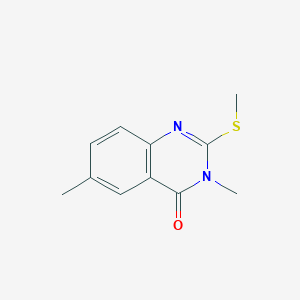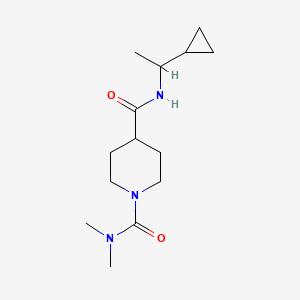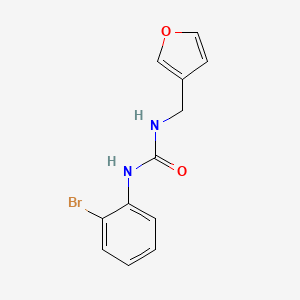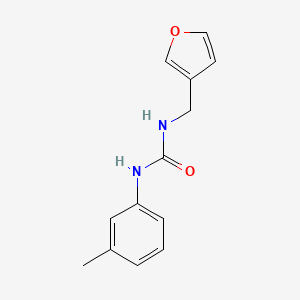
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a decrease in ribosomal RNA synthesis and subsequent inhibition of protein synthesis, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have limited efficacy in certain cancers, such as lung cancer.
Future Directions
There are several future directions for the research and development of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. One area of focus is the identification of biomarkers that can predict response to N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide treatment. Additionally, there is a need for the development of more potent and soluble analogs of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in humans.
In conclusion, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a promising small molecule inhibitor of RNA polymerase I transcription that has potential therapeutic applications in cancer treatment. Its specificity for RNA polymerase I transcription and minimal toxicity in normal cells make it a promising candidate for cancer treatment. However, further research is needed to optimize its efficacy and evaluate its safety in humans.
Synthesis Methods
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is synthesized through a multi-step process that involves the coupling of 3-bromo-2-pyrrolidinone with 3-aminopyridine, followed by a Suzuki coupling reaction with cyclohex-3-ene-1-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It specifically targets RNA polymerase I transcription, which is upregulated in many cancers, including breast, pancreatic, and hematological cancers. In preclinical studies, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-7-2-1-3-8-13)18-14-9-6-10-17-15(14)19-11-4-5-12-19/h1-2,6,9-10,13H,3-5,7-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAOFDJAPOFEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)



![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)

